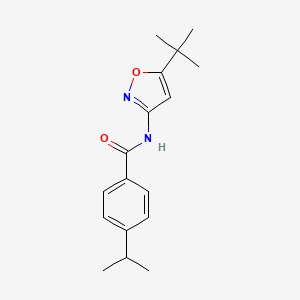
N-(5-tert-butyl-3-isoxazolyl)-4-isopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-3-isoxazolyl)-4-isopropylbenzamide, also known as SBI-0206965, is a chemical compound that has gained popularity in scientific research due to its potential as a therapeutic agent. This compound belongs to the family of isoxazole derivatives and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-4-isopropylbenzamide is not fully understood, but it is believed to act through the inhibition of a protein kinase called TBK1. TBK1 is involved in various cellular processes such as inflammation, autophagy, and immune response, and its inhibition by N-(5-tert-butyl-3-isoxazolyl)-4-isopropylbenzamide has been reported to have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
Studies have shown that N-(5-tert-butyl-3-isoxazolyl)-4-isopropylbenzamide has various biochemical and physiological effects. In cancer cells, this compound has been reported to induce apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. Inflammation-related disorders have been shown to be improved by the reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6. In neurological disorders, N-(5-tert-butyl-3-isoxazolyl)-4-isopropylbenzamide has been reported to improve cognitive function by reducing neuroinflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(5-tert-butyl-3-isoxazolyl)-4-isopropylbenzamide in lab experiments is its high purity and stability. This compound has been synthesized and purified through various methods, and its purity and yield have been optimized. Furthermore, this compound has shown promising results in various scientific fields, making it a potential therapeutic agent for various diseases. However, one of the limitations of using N-(5-tert-butyl-3-isoxazolyl)-4-isopropylbenzamide is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on N-(5-tert-butyl-3-isoxazolyl)-4-isopropylbenzamide. One of the potential areas of research is the development of analogs with improved pharmacokinetics and bioavailability. Furthermore, the potential of this compound as a therapeutic agent for other diseases such as viral infections and autoimmune disorders can be explored. Additionally, the mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-4-isopropylbenzamide can be further elucidated to understand its effects on cellular processes such as autophagy and immune response. Overall, the research on N-(5-tert-butyl-3-isoxazolyl)-4-isopropylbenzamide has shown promising results, and further studies can lead to the development of novel therapies for various diseases.
Synthesemethoden
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-4-isopropylbenzamide involves the reaction between 4-isopropylbenzoic acid and 5-tert-butyl-3-isoxazolecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization or chromatography. This synthesis method has been reported in various scientific journals, and the purity and yield of the product have been optimized through different modifications.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-3-isoxazolyl)-4-isopropylbenzamide has been extensively studied for its potential as a therapeutic agent in various scientific fields. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells, inducing apoptosis, and reducing tumor size in preclinical models. Inflammation-related disorders such as rheumatoid arthritis and inflammatory bowel disease have also been studied, and N-(5-tert-butyl-3-isoxazolyl)-4-isopropylbenzamide has been shown to reduce inflammation and improve symptoms in animal models. Furthermore, this compound has shown potential in neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy, where it has been reported to improve cognitive function and reduce seizures.
Eigenschaften
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)12-6-8-13(9-7-12)16(20)18-15-10-14(21-19-15)17(3,4)5/h6-11H,1-5H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAPMGSNWGZKFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-3-nitro-N-({[4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5085886.png)
![(3S*,4S*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5085897.png)

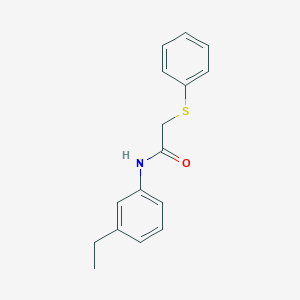
![3-(2-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5085918.png)
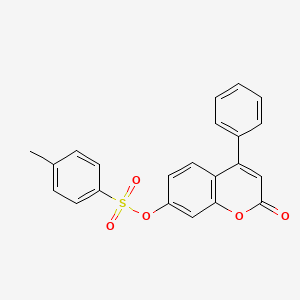
![1-(4-methoxyphenyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B5085927.png)
![propyl 3-[(3-chlorobenzoyl)amino]benzoate](/img/structure/B5085938.png)
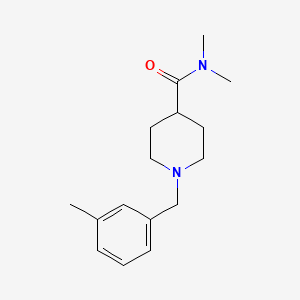
![2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxo-1,1-diphenylethanol](/img/structure/B5085953.png)
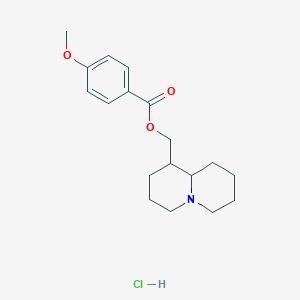
![1-(1,3-benzodioxol-5-ylmethyl)-4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine](/img/structure/B5085974.png)
![5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5085983.png)
![2-[(4-allyl-5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5085998.png)